molecular formula C13H10N4O B7567736 N-pyridin-4-yl-1H-indazole-6-carboxamide

N-pyridin-4-yl-1H-indazole-6-carboxamide

Cat. No.: B7567736
M. Wt: 238.24 g/mol
InChI Key: FIOYINOVNHIBBG-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-1H-indazole-6-carboxamide is a chemical compound with the molecular formula C13H10N4O and a PubChem CID of 60714980 . The compound belongs to the indazole-carboxamide class, which is of significant interest in medicinal chemistry research. While the specific biological profile of this compound is still under investigation, related indazole-5-carboxamide and indole-5-carboxamide analogs have been identified as noteworthy inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme target in the development of potential therapies for neurodegenerative disorders, such as Parkinson's disease . The structural motif of an indazole core linked to a pyridinyl group via a carboxamide bridge is common in the design of small molecules for biochemical screening and pharmaceutical development. This product is intended for research purposes, such as in vitro assay development and hit-to-lead optimization studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-pyridin-4-yl-1H-indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13(16-11-3-5-14-6-4-11)9-1-2-10-8-15-17-12(10)7-9/h1-8H,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOYINOVNHIBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Oncology

N-pyridin-4-yl-1H-indazole-6-carboxamide has shown significant potential in the treatment of several types of cancer:

  • Solid Tumors : The compound has demonstrated efficacy against various cancers including glioblastoma, breast cancer, and lung cancer. Studies indicate that it can inhibit the proliferation of cancer cells and induce apoptosis .
  • Hematological Malignancies : It has also been effective against blood cancers such as leukemia and lymphoma, suggesting broad applicability in oncology .

Autoimmune Diseases

Beyond oncology, this compound is being investigated for its potential in treating autoimmune conditions like psoriasis and lupus erythematosus. Its mechanism as an EZH2 inhibitor may help modulate immune responses and alleviate symptoms associated with these diseases .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indazole derivatives. The structure activity relationship studies have indicated that modifications to the pyridine ring and carboxamide group can influence the potency and selectivity of the compound against target enzymes .

Case Study: Anti-Tumor Activity

A study highlighted the anti-tumor activity of this compound in preclinical models. It was found to significantly reduce tumor growth in xenograft models of breast cancer, demonstrating its potential as a therapeutic agent .

Case Study: Autoimmune Disease Modulation

Another investigation focused on the compound's effects on immune cell populations in models of lupus erythematosus. Treatment with this compound resulted in decreased inflammatory cytokine production, suggesting a beneficial role in managing autoimmune responses .

Comparison with Similar Compounds

A comparative analysis of N-pyridin-4-yl-1H-indazole-6-carboxamide with structurally related compounds highlights key differences in molecular features, bioactivity, and synthetic accessibility. Below is a detailed comparison based on available literature and analogs:

Structural Analog: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
Property This compound N-(1-ethyl-3-methyl-pyrazol-4-yl)-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular Formula C₁₃H₁₁N₅O C₂₁H₂₂N₆O
Molecular Weight (g/mol) 253.26 374.44
Core Scaffold Indazole + pyridine Pyrazolo[3,4-b]pyridine + pyrazole
Substituents Pyridin-4-yl (N1), carboxamide (C6) Ethyl-methyl-pyrazole (N1), phenyl (C1), dimethyl (C3, C6)
Reported Bioactivity Kinase inhibition (hypothetical) Kinase inhibition (e.g., JAK/STAT pathway)
Synthetic Complexity Moderate (2-3 steps from indazole precursors) High (multi-step synthesis with regioselective challenges)

Key Findings :

  • The pyrazolo[3,4-b]pyridine analog (CAS: 1005612-70-3) exhibits a larger molecular framework with additional substituents (e.g., phenyl, ethyl-methyl groups), which may improve target selectivity but reduce metabolic stability compared to the simpler indazole-pyridine hybrid .
Comparison with Other Carboxamide Derivatives

Examples from the evidence include:

  • 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (CAS: 832740-97-3) : Features a furan-pyrimidine hybrid with a chloroacetamide group. Unlike the indazole derivative, this compound’s bioactivity is linked to alkylating properties, limiting its therapeutic utility due to toxicity .
  • 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 832741-13-6) : A piperidine-carbohydrazide derivative with a chlorobenzyl group. This compound’s flexibility contrasts with the rigid indazole core, affecting its pharmacokinetic profile .

Preparation Methods

Nitration-Reduction-Carboxylation Sequence

A common route to 1H-indazole-6-carboxylic acid begins with nitration of indazole derivatives. For example, nitration of 1H-indazole under mixed acid conditions (HNO₃/H₂SO₄) yields 6-nitro-1H-indazole. Subsequent reduction using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe) converts the nitro group to an amine, producing 6-amino-1H-indazole. Diazotization of the amine with NaNO₂/HCl at 0–5°C, followed by treatment with a CuCN/KCN solution, introduces a cyano group at position 6. Acidic hydrolysis (6M HCl, reflux) then converts the nitrile to the carboxylic acid, achieving 1H-indazole-6-carboxylic acid in 45–52% overall yield.

Directed Lithiation and Carboxylation

Regioselective carboxylation at position 6 is achievable via directed ortho-lithiation. Protection of the indazole N1-position with a (2-chloromethoxyethyl)trimethylsilane (SEM) group enables deprotonation at C6 using lithium diisopropylamide (LDA) at −78°C. Quenching the lithiated intermediate with dry ice (CO₂) furnishes the SEM-protected 6-carboxylic acid, which is subsequently deprotected using HCl/MeOH to yield 1H-indazole-6-carboxylic acid (38–45% yield).

Oxidation of 6-Acetyl-1H-Indazole

6-Acetyl-1H-indazole, synthesized via Friedel-Crafts acetylation or directed C–H activation, undergoes oxidation with KMnO₄ in acidic media (H₂SO₄/H₂O) to produce the carboxylic acid. This method offers moderate yields (50–60%) but requires careful control of reaction conditions to avoid overoxidation.

Amide Coupling with 4-Aminopyridine

Carbodiimide-Mediated Coupling

Activation of 1H-indazole-6-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) generates the reactive O-acylisourea intermediate. Addition of 4-aminopyridine and triethylamine (TEA) at room temperature facilitates nucleophilic attack, yielding N-pyridin-4-yl-1H-indazole-6-carboxamide. Purification via column chromatography (CHCl₃/MeOH gradient) affords the product in 65–72% yield (Table 1).

Table 1: Optimization of EDC/HOBt Coupling Conditions

Reagent Equiv.Temp. (°C)Time (h)Yield (%)
EDC (1.2), HOBt (1.2)25668
EDC (1.5), HOBt (1.5)25872
EDC (1.0), HOBt (1.0)40458

N,N’-Carbonyldiimidazole (CDI) Activation

Alternative activation using CDI in tetrahydrofuran (THF) eliminates the need for HOBt. Stirring 1H-indazole-6-carboxylic acid with CDI (1.5 equiv) for 1 hour forms the acyl imidazolide, which reacts with 4-aminopyridine to deliver the carboxamide in 70–75% yield. This method minimizes racemization and side products, making it preferable for scale-up.

Alternative Synthetic Strategies

Ullmann-Type Coupling

Copper-catalyzed coupling of 6-bromo-1H-indazole with pyridine-4-carboxamide in the presence of CuI, 1,10-phenanthroline, and K₂CO₃ in DMSO at 110°C provides the target compound in 40–45% yield. While less efficient than carbodiimide methods, this approach avoids carboxylic acid intermediates.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the EDC/HOBt-mediated coupling, reducing reaction time from 6 hours to 30 minutes while maintaining yields at 70–68%. This method enhances throughput for high-throughput screening applications.

Purification and Characterization

Crude this compound is purified via:

  • Recrystallization : Dissolution in hot ethanol followed by slow cooling yields needle-shaped crystals (mp 198–200°C).

  • Chromatography : Silica gel chromatography with CHCl₃/MeOH (95:5) removes unreacted starting materials and byproducts.

Structural confirmation is achieved through:

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, indazole NH), 8.54 (d, J = 6.8 Hz, 2H, pyridine H2/H6), 7.64 (d, J = 8.4 Hz, 1H, indazole H7), 7.22–7.43 (m, 2H, indazole H4/H5).

  • HRMS : [M + H]⁺ calcd. for C₁₃H₁₁N₄O: 255.0882; found: 255.0885.

Challenges and Optimization

Competing N-Acylation

The indazole N1-position may compete with 4-aminopyridine during coupling. Protecting N1 with SEM or tert-butoxycarbonyl (Boc) groups suppresses this side reaction, improving yields to 80–85%. Deprotection with HCl/MeOH restores the free NH group without affecting the amide bond.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing the activated intermediate. Conversely, THF and dichloromethane (DCM) reduce yields due to poor solubility of 4-aminopyridine .

Q & A

Q. What are the recommended synthetic routes for preparing N-pyridin-4-yl-1H-indazole-6-carboxamide, and how can reaction yields be optimized?

Answer: The synthesis of pyridine-indazole carboxamide derivatives typically involves multi-step reactions, including coupling, cyclization, and functional group protection/deprotection. For example, analogous compounds (e.g., agrochemical pyrazole-carboxamides) are synthesized via sequential halogenation, amidation, and cyclization steps . To optimize yields:

  • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent for efficient amide bond formation .
  • Monitor reaction progress with HPLC (≥98% purity threshold) to ensure intermediate quality .
  • Adjust solvent systems (e.g., acetonitrile/TFA mixtures) to enhance solubility of aromatic intermediates .

Q. Which analytical techniques are most suitable for characterizing this compound and its intermediates?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic patterns for intermediates (e.g., halogenated precursors) .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to resolve structural ambiguities, particularly for distinguishing pyridine and indazole ring protons .
  • X-ray Crystallography: Resolve crystal structures of analogs (e.g., chlorophenyl-pyridine derivatives) to validate regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Answer: Discrepancies often arise from assay-specific conditions. For example:

  • Agrochemical analogs show varied efficacy depending on solvent polarity (e.g., ethanol vs. DMSO) and pH .
  • Validate target engagement using isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing cellular interference .
  • Compare in vitro enzymatic assays (e.g., kinase inhibition) with in vivo models to assess metabolic stability and off-target effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridine-indazole carboxamides?

Answer:

  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -Cl, -F) at the pyridine 4-position to enhance binding to hydrophobic pockets, as seen in fluorophenyl-imidazo[1,2-a]pyridine analogs .
  • Scaffold Hopping: Replace the indazole core with oxazolo[5,4-b]pyridine or imidazo[1,2-a]pyridine systems to evaluate heterocycle-specific activity .
  • Molecular Dynamics Simulations: Predict conformational stability of carboxamide linkages in solvent environments .

Q. How can researchers address poor aqueous solubility of this compound in pharmacokinetic studies?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) at the carboxamide nitrogen, as demonstrated for anthracene-pyridinium salts .
  • Co-solvent Systems: Use ethanol/water mixtures (≥20% ethanol) or cyclodextrin-based formulations to improve solubility without destabilizing the compound .
  • Salt Formation: Synthesize hydrochloride or trifluoroacetate salts, which enhance solubility in polar solvents (e.g., LEI-401 analogs) .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

Answer:

  • Fit data to nonlinear regression models (e.g., Hill equation) to calculate IC50_{50} values and assess cooperativity .
  • Apply ANOVA with post-hoc Tukey tests to compare multiple analogs under identical assay conditions .
  • Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. How should researchers validate the selectivity of this compound against off-target kinases?

Answer:

  • Perform kinase panel screens (≥100 kinases) using ATP-competitive binding assays to identify cross-reactivity .
  • Utilize covalent docking simulations to predict interactions with conserved catalytic lysine residues .
  • Conduct crystallographic studies of inhibitor-kinase complexes to map binding modes (e.g., benzamide-pyridine interactions) .

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